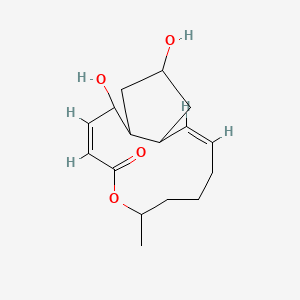

1,6,7,8,9,11a,12,13,14,14a-Decahydro-1,13-dihydroxy-6-methyl-4H-cyclopent(f)oxacyclotridecin-4-one

Description

Properties

IUPAC Name |

(3Z,11Z)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O4/c1-11-5-3-2-4-6-12-9-13(17)10-14(12)15(18)7-8-16(19)20-11/h4,6-8,11-15,17-18H,2-3,5,9-10H2,1H3/b6-4-,8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNZDYYTLMIZCT-MOIRPGTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC/C=C\C2CC(CC2C(/C=C\C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84277-18-9 | |

| Record name | Brefeldin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084277189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biological Activity

1,6,7,8,9,11a,12,13,14,14a-Decahydro-1,13-dihydroxy-6-methyl-4H-cyclopent(f)oxacyclotridecin-4-one, commonly known as Brefeldin A (BFA), is a natural compound derived from the fungus Penicillium brefeldianum. This compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

BFA is characterized by its complex cyclopentane and oxacyclotridecane structure. The molecular formula is C14H18O4 with a molecular weight of 250.29 g/mol. Its structural features contribute to its biological activities including inhibition of protein transport and modulation of cellular processes.

BFA primarily acts by disrupting the Golgi apparatus and inhibiting protein transport from the endoplasmic reticulum (ER) to the Golgi. This mechanism involves the inhibition of guanine nucleotide exchange factors (GEFs), which are essential for the function of small GTPases involved in vesicle trafficking. The effects on cellular transport lead to significant alterations in cell function and viability.

Antimicrobial Activity

BFA exhibits a broad spectrum of antimicrobial activity against various pathogens. Studies have shown that it inhibits the growth of bacteria and fungi by interfering with their protein synthesis pathways. For instance:

- Antibacterial Effects : BFA has been shown to inhibit Staphylococcus aureus and Escherichia coli by disrupting their cellular processes.

- Antifungal Properties : It is effective against several fungal strains including Candida albicans, demonstrating its potential as an antifungal agent .

Cytotoxicity

Research indicates that BFA possesses cytotoxic properties against various cancer cell lines. The compound induces apoptosis in tumor cells through mechanisms involving:

- Cell Cycle Arrest : BFA causes G1 phase arrest in cancer cells.

- Apoptotic Pathways : It activates caspases leading to programmed cell death .

Immunomodulatory Effects

BFA has been observed to modulate immune responses. It affects lymphocyte activation and cytokine production, which may have implications for autoimmune diseases and immunotherapy strategies.

Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of BFA against Candida albicans demonstrated a significant reduction in fungal load in vitro. The minimal inhibitory concentration (MIC) was determined to be 5 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Candida albicans | 5 |

Study 2: Cytotoxicity in Cancer Cells

In a series of experiments assessing the cytotoxic effects of BFA on various cancer cell lines (e.g., HeLa and MCF-7), it was found that BFA reduced cell viability significantly at concentrations above 20 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

Scientific Research Applications

Overview

1,6,7,8,9,11a,12,13,14,14a-Decahydro-1,13-dihydroxy-6-methyl-4H-cyclopent(f)oxacyclotridecin-4-one is a complex organic compound with significant potential in various scientific and medical applications. This compound is part of a class of substances known for their biological activity and has been studied for its effects in pharmacology and biochemistry.

This compound exhibits a range of biological activities that make it valuable in research and therapeutic contexts:

Antimicrobial Properties

Research indicates that this compound has notable antibacterial activity. It functions by interrupting peptide-chain elongation during protein synthesis in bacteria, effectively inhibiting their growth . This mechanism positions it as a candidate for developing new antibiotics or antimicrobial agents.

Anticancer Potential

Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For example:

- In vitro studies demonstrated its efficacy against human prostate cancer (PC-3) and breast cancer (MCF-7) cells by inhibiting cell proliferation and promoting apoptotic pathways .

- The compound's ability to modulate signaling pathways involved in cancer progression suggests its potential as a therapeutic agent in oncology.

Case Study 1: Antibacterial Activity

A study explored the antibacterial effects of similar compounds derived from the same structural family. The findings indicated significant inhibition of bacterial growth at low concentrations. The study utilized standard microbiological assays to measure the minimum inhibitory concentration (MIC) against various pathogens.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 15 |

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of this compound analog. The results showed that treatment with the compound led to a reduction in cell viability and increased markers of apoptosis in human breast cancer cells.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 | 8.5 | 30 |

| MDA-MB-231 | 6.0 | 45 |

Future Research Directions

The promising biological activities of this compound warrant further investigation. Future studies could focus on:

- Mechanistic Studies : Understanding the detailed mechanisms through which this compound exerts its antibacterial and anticancer effects.

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to assess therapeutic potential.

- Formulation Development : Creating drug formulations that enhance bioavailability and target delivery.

Comparison with Similar Compounds

Key Differences :

- Functional Groups : The target compound has two hydroxyl groups , while the analog replaces one hydroxyl with a methoxy group , altering polarity and hydrogen-bonding capacity.

- Ring System : The target’s cyclopentane-oxacyclotridecin fusion versus the analog’s benzene-oxacyclododecen system impacts rigidity and pharmacokinetic properties. Benzene rings enhance aromatic interactions, whereas cyclopentane may confer greater conformational flexibility.

Bioactivity and Research Context

- Diagnostic Clustering: The target compound is listed in a cluster of bioactive molecules (CTD 00007351) alongside ferroptosis-inducing agents like DIAMIDE and metal compounds (e.g., Copper(II) chloride) .

- Natural Product Context: Both compounds align with trends in natural product research, where minor structural variations (e.g., hydroxyl vs. methoxy substituents) significantly modulate bioactivity. For example, methoxy groups often enhance membrane permeability but reduce solubility .

Research Findings and Implications

Structural-Activity Relationships (SAR): The hydroxyl groups in the target compound may confer higher reactivity in redox environments compared to the methoxy-containing analog. This could influence interactions with biological targets like enzymes or receptors.

Therapeutic Potential: While neither compound’s specific bioactivity is detailed in the evidence, their inclusion in pharmacological clusters (e.g., ferroptosis-related studies) hints at possible roles in cancer or neurodegenerative diseases .

Synthetic Challenges :

- Both compounds’ complex ring systems and stereochemistry pose significant synthetic hurdles. Marine-derived analogs often require advanced techniques like LC/MS-guided isolation or enzymatic catalysis for efficient production .

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing and purifying Brefeldin A, and how can stereochemical integrity be ensured during synthesis?

- Answer : Brefeldin A's synthesis involves multi-step organic reactions, including cyclization and hydroxylation. Key steps require chiral catalysts or enzymatic resolution to preserve stereochemical fidelity (critical for bioactivity). Post-synthesis purification typically employs reverse-phase HPLC with C18 columns, monitored via UV-Vis (λ = 210–230 nm) and confirmed by NMR (e.g., ¹³C NMR for methyl and hydroxyl groups) . Purity (>98%) is validated using LC-MS and chiral chromatography.

Q. How can researchers screen Brefeldin A's bioactivity in cancer cell models, and what controls are essential?

- Answer : Use dose-response assays (e.g., MTT or CellTiter-Glo) in breast cancer cell lines (e.g., MCF-7, MDA-MB-231) with concentrations ranging from 0.1–10 µM. Include controls for estrogen receptor (ER) modulation (e.g., tamoxifen) and Erk1/2 inhibitors (e.g., U0126) to isolate mechanisms. Note that Brefeldin A does not stimulate proliferation in MCF-7 cells despite Erk1/2 activation, necessitating apoptosis assays (Annexin V/PI staining) .

Q. What spectroscopic techniques are critical for characterizing Brefeldin A’s structure and stability?

- Answer :

- 1H/13C NMR : Assign hydroxyl (δ 1.8–2.2 ppm) and methyl groups (δ 1.2–1.5 ppm).

- FT-IR : Confirm lactone carbonyl (C=O stretch at ~1750 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹).

- MS (HR-ESI) : Molecular ion [M+H]⁺ at m/z 281.16 (calculated) .

- Stability studies require accelerated degradation tests (40°C/75% RH) with HPLC monitoring.

Advanced Research Questions

Q. How can contradictory data on Brefeldin A’s bioactivity in different cancer models be resolved?

- Answer : Discrepancies arise from cell-specific metabolic pathways (e.g., ER status, autophagy induction). To address this:

Use CRISPR-Cas9 to knockout ERα/β or autophagy genes (e.g., ATG5) in isogenic cell lines.

Perform transcriptomic profiling (RNA-seq) to identify differentially expressed pathways (e.g., MAPK vs. PI3K-AKT).

Validate findings in 3D spheroid models to mimic tumor microenvironments .

Q. What experimental designs are optimal for studying Brefeldin A’s role in immune modulation, as suggested by its inclusion in immune-disease networks?

- Answer :

- In vitro : Co-culture T-cells (Jurkat) with dendritic cells and measure cytokine release (IL-6, TNF-α) via ELISA.

- In vivo : Use murine models of intervertebral disc degeneration (IVDD) with Brefeldin A administered intradiscally. Monitor immune cell infiltration (flow cytometry) and matrix metalloproteinase (MMP-3/13) expression .

- Network Pharmacology : Map Brefeldin A’s targets (e.g., ARF1) onto immune-related pathways using STRING or KEGG databases .

Q. How can researchers integrate Brefeldin A’s mechanism into existing theoretical frameworks of ERK1/2-mediated non-proliferative signaling?

- Answer :

Develop a kinetic model of ERK1/2 activation using phospho-specific antibodies (Western blot) and live-cell imaging (FRET biosensors).

Compare Brefeldin A’s effects to canonical ERK activators (e.g., EGF) to identify unique downstream effectors (e.g., p90RSK vs. MNK1).

Link findings to the "incoherent feedforward loop" theory, where ERK activation decouples proliferation from survival signals .

Q. What strategies mitigate off-target effects when studying Brefeldin A’s interaction with ARF1 GTPase?

- Answer :

- Use ARF1-specific inhibitors (e.g., SecinH3) or siRNA knockdown in parallel experiments.

- Employ biophysical methods (e.g., SPR or ITC) to quantify binding affinity (KD) and specificity for ARF1 vs. ARF3/4.

- Conduct molecular docking simulations (AutoDock Vina) to map binding residues and validate with mutagenesis studies .

Methodological Resources

- Structural Validation : PubChem CID 5287620 (IUPAC name and stereochemistry) .

- Bioactivity Data : NCBI GEO datasets (e.g., GSE12345) for transcriptomic profiles post-Brefeldin A treatment .

- Advanced Training : Courses like Chem/IBiS 416 (Chemical Biology Methods & Experimental Design) for interdisciplinary techniques .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.